5-acetyl-2-pyridinecarboxaldehyde

Übersicht

Beschreibung

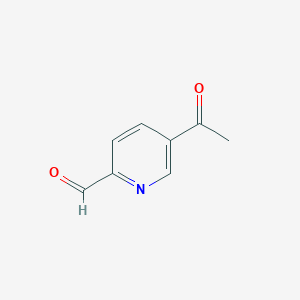

5-acetyl-2-pyridinecarboxaldehyde is an organic compound with the molecular formula C8H7NO2 It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by an aldehyde and an acetyl group, respectively

Wirkmechanismus

Target of Action

It’s known that pyridine-2-carboxaldehyde, a similar compound, can act as a ligand and form stable crystalline complexes with certain metal ions . These complexes can react with other compounds to form new complexes .

Mode of Action

It’s known that pyridine-2-carboxaldehyde can form chelate κ2 (n,o) ligands with certain metal ions . This suggests that 5-acetyl-2-pyridinecarboxaldehyde might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that acetyl-coa carboxylase, an enzyme involved in fatty acid biosynthesis, uses a covalently attached biotin moiety to bind a carboxyl anion and then transfer it to acetyl-coa, yielding malonyl-coa . This suggests that this compound might affect similar biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 14915 , which might influence its bioavailability.

Result of Action

It’s known that pyridine-2-carboxaldehyde can form stable crystalline complexes with certain metal ions , which suggests that this compound might have similar effects.

Action Environment

It’s known that the stability of similar compounds can be influenced by factors such as temperature and ph .

Biochemische Analyse

Biochemical Properties

It is known that pyridine derivatives, such as 5-acetyl-2-pyridinecarboxaldehyde, can undergo Schiff base condensation reaction with appropriate substrates, resulting in products that behave as flexible and multidentate bioactive ligands . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .

Cellular Effects

It is known that pyridine derivatives can have various biological activities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc

Molecular Mechanism

It is known that pyridine derivatives can show very strong binding abilities towards various cations and anions with unique photophysical properties

Temporal Effects in Laboratory Settings

It is known that pyridine derivatives can have various effects over time in laboratory settings

Metabolic Pathways

It is known that pyridine derivatives can be involved in various metabolic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-pyridinecarboxaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 5-acetylpyridine using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired aldehyde product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-acetyl-2-pyridinecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-acetyl-2-pyridinecarboxylic acid.

Reduction: 5-acetyl-2-pyridinemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-acetyl-2-pyridinecarboxaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Picolinaldehyde (2-formylpyridine): Similar structure but lacks the acetyl group at position 5.

Nicotinaldehyde (3-formylpyridine): Aldehyde group at position 3 instead of 2.

Isonicotinaldehyde (4-formylpyridine): Aldehyde group at position 4 instead of 2.

Uniqueness

5-acetyl-2-pyridinecarboxaldehyde is unique due to the presence of both an acetyl and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and research .

Biologische Aktivität

5-acetyl-2-pyridinecarboxaldehyde, a compound with a pyridine ring structure, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C_8H_7NO_2

- Molecular Weight : 151.15 g/mol

This compound features a carbonyl group (C=O) and an acetyl group (C=OCH₃), which contribute to its reactivity and biological functions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Anticancer Activity

This compound has been investigated for its anticancer properties . In vitro studies have shown that it induces apoptosis in cancer cell lines, such as HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating effective cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Gene Expression Modulation : The compound can influence the expression of genes related to apoptosis and cell cycle regulation.

Study on Antioxidant Activity

A study published in MDPI demonstrated that this compound significantly reduced oxidative stress markers in human fibroblast cells. The results indicated a reduction in malondialdehyde (MDA) levels by approximately 40% compared to the control group .

Study on Antimicrobial Efficacy

In another study assessing antimicrobial properties, this compound was tested against various bacterial strains. The results showed that it effectively inhibited bacterial growth, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Eigenschaften

IUPAC Name |

5-acetylpyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6(11)7-2-3-8(5-10)9-4-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWCVACROOTFDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.